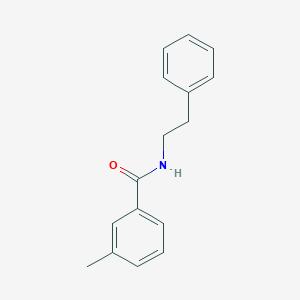

3-methyl-N-(2-phenylethyl)benzamide

説明

3-Methyl-N-(2-phenylethyl)benzamide is a benzamide derivative characterized by a 3-methylbenzoyl group linked to a 2-phenylethylamine moiety. This compound has garnered attention in microbiological research due to its role as a quorum-sensing (QS) inhibitor. Produced by the marine Gram-positive bacterium Halobacillus salinus, it inhibits violacein biosynthesis in Chromobacterium violaceum CV026 and GFP production in Escherichia coli JB525, interfering with acyl-homoserine lactone (AHL)-mediated bacterial communication . Its structure combines aromatic and aliphatic components, enabling interactions with biological targets through hydrophobic and π-π stacking interactions.

特性

分子式 |

C16H17NO |

|---|---|

分子量 |

239.31 g/mol |

IUPAC名 |

3-methyl-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C16H17NO/c1-13-6-5-9-15(12-13)16(18)17-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18) |

InChIキー |

PUXFKJNTLNBQMJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |

正規SMILES |

CC1=CC(=CC=C1)C(=O)NCCC2=CC=CC=C2 |

溶解性 |

35.9 [ug/mL] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Aliphatic Acyl Groups

(a) 3-Methyl-N-(2-Phenylethyl)Butanamide

- Molecular Formula: C₁₃H₁₉NO

- Molecular Weight : 205.30 g/mol

- Key Differences : Replaces the benzamide group with a butanamide chain.

- Biological Activity : Exhibits moderate QS inhibition but lower potency compared to the benzamide derivative, likely due to reduced aromatic interactions .

(b) 3-Methyl-N-(2-Phenylethyl)Pentanamide

- Molecular Weight : 205.3 g/mol

- Key Differences : Features a pentanamide chain.

(c) N-(2-Phenylethyl)Isobutyramide

Aromatic Benzamide Derivatives

(a) N-(2-Phenylethyl)Benzamide

- Molecular Formula: C₁₅H₁₅NO

- Molecular Weight : 225.29 g/mol

- Key Differences : Lacks the 3-methyl substituent on the benzoyl group.

- Biological Activity : Demonstrates 28% inhibition in antiproliferative assays and 49% in QS interference, suggesting that the methyl group in 3-methyl-N-(2-phenylethyl)benzamide enhances bioactivity .

(b) 3-Methyl-N-[2-(3-Pyridinyl)-4-Pyrimidinyl]Benzamide

Derivatives with Modified Amine Moieties

(a) N-(2-Phenylethyl)Piperidine-1-Carbothioamide

- Activity : Exhibits 86.7% antioxidant activity in radical scavenging assays, outperforming benzamide derivatives in this context. The thiourea group enhances electron-donating capacity .

(b) N-(2-Benzoyl-4,5-Dimethoxyphenethyl)Benzamide (3h)

- Synthesis : Prepared via NaBH₄ reduction of Schiff bases, yielding 85–90% purity.

- Structural Features : The dimethoxybenzoyl group increases steric hindrance, reducing QS inhibition but improving stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。